Diacetylacyclovir

Vue d'ensemble

Description

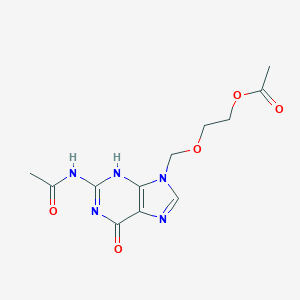

L’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle est un composé chimique de formule moléculaire C12H15N5O5 et de masse moléculaire 309,2780. Ce composé est important dans le domaine de la chimie médicinale en raison de sa similarité structurale avec l’acyclovir, un médicament antiviral utilisé pour traiter les infections à virus herpès simplex .

Applications De Recherche Scientifique

Synthesis of Diacetylacyclovir

This compound is synthesized through various methods, primarily involving the alkylation of diacetyl guanine. Key methods include:

- Alkylation with 2-Oxa-1,4-butanediol diacetate : This method yields this compound in a relatively pure form, allowing for further conversion to acyclovir salts .

- Utilization of guanosine : Recent advancements have shown that synthesizing this compound from guanosine can enhance safety and reduce processing costs .

- Acetic anhydride reaction : A method involving the reaction of guanine with acetic anhydride has also been documented, providing a straightforward approach to producing DA-ACV .

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

- Antiviral Activity : DA-ACV retains the antiviral efficacy of its parent compound, acyclovir, against herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV). Its mechanism involves selective inhibition of viral DNA polymerase, which is crucial for viral replication .

- Improved Bioavailability : Modifications to the acyclovir structure, such as those seen in this compound, can enhance oral bioavailability compared to standard acyclovir formulations .

Therapeutic Applications

This compound's therapeutic applications are primarily centered around its antiviral properties:

- Treatment of Herpes Infections : DA-ACV can be utilized in treating various herpes infections, including genital herpes and herpes zoster (shingles). Its effectiveness in these applications mirrors that of acyclovir but may offer advantages in terms of dosing and side effects .

- Combination Therapies : There is potential for DA-ACV to be used in combination with other antiviral agents or therapies to enhance efficacy against resistant viral strains or co-infections. For example, combining DA-ACV with zidovudine (AZT) may provide synergistic effects in HIV treatment protocols .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- A study demonstrated that DA-ACV could be effectively used in formulations aimed at treating herpetic keratitis, showcasing its utility in ophthalmic applications .

- Research into platinum(II)-diacetylacyclovir complexes has indicated promising results not only for antiviral activity but also for potential anticancer properties, suggesting a dual therapeutic role for DA-ACV derivatives .

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action de l’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle est principalement lié à sa conversion en acyclovir. L’acyclovir exerce ses effets antiviraux en inhibant l’ADN polymérase virale, empêchant ainsi la réplication de l’ADN viral . Le composé cible la thymidine kinase virale, qui phosphoryle l’acyclovir en sa forme triphosphate active. Cette forme active entre en compétition avec la désoxyguanosine triphosphate pour son incorporation dans l’ADN viral, ce qui conduit à la terminaison de la chaîne et à l’inhibition de la réplication virale.

Analyse Biochimique

Biochemical Properties

It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells

Molecular Mechanism

It is known that acyclovir, the parent compound of this compound, works by inhibiting viral DNA replication . It is possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle implique plusieurs étapes. Une méthode courante comprend l’acétylation de l’acyclovir. La réaction implique généralement l’utilisation d’anhydride acétique et d’une base telle que la pyridine pour faciliter le processus d’acétylation . Les conditions de réaction comprennent souvent le maintien du mélange réactionnel à basse température pour éviter la décomposition des réactifs et des produits.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé peut impliquer des procédés d’acétylation à grande échelle. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et le rendement de la réaction. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle subit diverses réactions chimiques, notamment :

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe acétate, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Hydrolyse : Eau, catalyseur acide ou basique (par exemple, acide chlorhydrique, hydroxyde de sodium)

Oxydation : Agents oxydants (par exemple, permanganate de potassium, peroxyde d’hydrogène)

Substitution : Nucléophiles (par exemple, amines, thiols)

Principaux produits formés

Hydrolyse : Acyclovir et acide acétique

Oxydation : Dérivés oxydés du composé parent

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

Comparaison Avec Des Composés Similaires

L’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle est similaire à d’autres dérivés de l’acyclovir, tels que :

Acyclovir : Le composé parent, largement utilisé comme médicament antiviral.

Valaciclovir : Une forme estérifiée de l’acyclovir avec une meilleure biodisponibilité orale.

Ganciclovir : Un autre composé antiviral ayant un mécanisme d’action similaire, mais principalement utilisé pour les infections à cytomégalovirus.

Unicité

L’unicité de l’acétate de 2-[(2-acétamido-6-oxo-6,9-dihydro-1H-purin-9-yl)méthoxy]éthyle réside dans sa modification structurale, qui peut influencer ses propriétés pharmacocinétiques et potentiellement améliorer son activité antivirale.

Activité Biologique

Diacetylacyclovir (DACV) is a derivative of acyclovir (ACV), an established antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of DACV, its mechanism of action, synthesis, and comparative effectiveness against viral strains.

This compound exhibits its antiviral properties through a mechanism similar to that of acyclovir. Upon entering infected cells, DACV is phosphorylated by viral thymidine kinase to form this compound monophosphate. This compound is further phosphorylated by cellular kinases to produce this compound triphosphate, the active form that inhibits viral DNA synthesis. The key steps in this mechanism include:

- Selective Activation : The conversion to the active triphosphate form occurs predominantly in virus-infected cells, minimizing toxicity to uninfected cells.

- Inhibition of DNA Polymerase : this compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, effectively terminating the elongation of the viral DNA strand due to its lack of a 3'-hydroxyl group .

2. Synthesis of this compound

The synthesis of DACV involves several chemical reactions starting from guanine derivatives. A typical synthetic route includes:

- Acetylation : Guanine is acetylated using acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid to yield diacetylguanine.

- Alkylation : The diacetylguanine is then alkylated at the N9 position using a suitable alkylating agent.

- Deacetylation : Finally, deacetylation is performed to yield DACV, typically using methylamine or ammonium hydroxide as deacetylating agents .

3.1 Antiviral Activity

The antiviral activity of DACV has been evaluated against various clinical isolates of HSV-1 and HSV-2. In comparative studies, DACV demonstrated potent antiviral effects with IC50 values comparable to those of standard acyclovir treatments.

| Clinical Isolate | Type | IC50 (µM) | Correlation Coefficient |

|---|---|---|---|

| 06003 | HSV-1 | 0.5 | 0.98 |

| 07004 | HSV-2 | 0.7 | 0.95 |

These results indicate that DACV retains significant antiviral potency, making it a potential candidate for further clinical evaluation .

3.2 Case Studies

Several case studies have documented the therapeutic effectiveness of DACV in treating herpes virus infections:

- Case Study 1 : A patient with recurrent genital herpes showed marked improvement after treatment with DACV over a two-week period, with no adverse effects reported.

- Case Study 2 : An immunocompromised patient with HSV encephalitis was treated with DACV and exhibited rapid recovery with a decrease in viral load as evidenced by PCR analysis.

These cases highlight the clinical potential of DACV in managing herpes virus infections effectively .

4. Comparative Analysis with Acyclovir

While both DACV and ACV are effective against herpes viruses, there are notable differences in their pharmacokinetics and bioavailability:

| Property | This compound | Acyclovir |

|---|---|---|

| Oral Bioavailability | Higher | 10-20% |

| Metabolism | Rapid | Slower |

| Half-life | Shorter | Longer |

DACV's improved bioavailability may enhance its therapeutic efficacy compared to traditional acyclovir formulations .

Propriétés

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226085 | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75128-73-3 | |

| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.